(S)-N-(1-(Diphenylphosphino)-3-methylbutan-2-yl)benzamide
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Overview
Description
(S)-N-(1-(Diphenylphosphino)-3-methylbutan-2-yl)benzamide is a chiral phosphine ligand that has gained attention in the field of organic synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-(Diphenylphosphino)-3-methylbutan-2-yl)benzamide typically involves the reaction of (S)-3-methyl-2-butanol with diphenylphosphine followed by the introduction of a benzoyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, facilitating the nucleophilic attack on the diphenylphosphine. The final step involves the acylation of the resulting phosphine with benzoyl chloride under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and high-throughput screening can optimize the reaction conditions, ensuring high yield and purity. Additionally, the use of automated systems can streamline the purification process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-(Diphenylphosphino)-3-methylbutan-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The phosphine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted phosphines.
Scientific Research Applications
(S)-N-(1-(Diphenylphosphino)-3-methylbutan-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal-catalyzed reactions, including cross-coupling and hydrogenation.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-N-(1-(Diphenylphosphino)-3-methylbutan-2-yl)benzamide involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating the transformation of substrates into desired products. The phosphine ligand plays a crucial role in stabilizing the metal center and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: Another widely used diphosphine ligand known for its stability and versatility in catalysis.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: A chiral diphosphine ligand used in asymmetric catalysis.
Uniqueness
(S)-N-(1-(Diphenylphosphino)-3-methylbutan-2-yl)benzamide is unique due to its chiral nature and the presence of both a phosphine and benzamide group. This combination allows for the formation of highly selective and stable metal complexes, making it particularly valuable in asymmetric synthesis and catalysis .
Properties
Molecular Formula |
C24H26NOP |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[(2S)-1-diphenylphosphanyl-3-methylbutan-2-yl]benzamide |
InChI |
InChI=1S/C24H26NOP/c1-19(2)23(25-24(26)20-12-6-3-7-13-20)18-27(21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19,23H,18H2,1-2H3,(H,25,26)/t23-/m1/s1 |
InChI Key |
NNVJIBNWGCOJJT-HSZRJFAPSA-N |
Isomeric SMILES |
CC(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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